molecular formula C12H15N B12982573 5-(1-Hexynyl)-2-methylpyridine CAS No. 16232-29-4

5-(1-Hexynyl)-2-methylpyridine

Cat. No.: B12982573
CAS No.: 16232-29-4
M. Wt: 173.25 g/mol
InChI Key: AEDCDTVCGSTPMW-UHFFFAOYSA-N
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Description

5-(1-Hexynyl)-2-methylpyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 1-hexynyl substituent at the 5-position. This compound’s structural features suggest moderate lipophilicity and rigidity due to the triple bond, distinguishing it from alkyl- or alkenyl-substituted analogues .

Properties

CAS No.

16232-29-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-hex-1-ynyl-2-methylpyridine

InChI

InChI=1S/C12H15N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-5H2,1-2H3

InChI Key

AEDCDTVCGSTPMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CN=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-1-yn-1-yl)-2-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(Hex-1-yn-1-yl)-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-1-yn-1-yl)-2-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Hex-1-yn-1-yl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hex-1-yn-1-yl)-2-methylpyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituent Variations :

  • 2-Methylpyridine Derivatives : highlights that replacing fluorobenzyl groups with 2-methylpyridine reduces MAO-B inhibitory activity, likely due to increased polarity. The addition of a hexynyl group in 5-(1-Hexynyl)-2-methylpyridine may mitigate this effect by introducing a hydrophobic chain .
  • Alkenyl vs. Alkynyl Groups: 2-(5-Hexenyl)pyridine (C₁₁H₁₅N, MW 161.24, ) differs by a double bond (hexenyl) instead of a triple bond (hexynyl).
  • Chloro and Methoxy Derivatives: Compounds like (2-Chloro-5-methylpyridin-3-yl)methanol (MW 157.60) and (5-Chloro-2-methoxypyridin-3-yl)methanol (MW 173.60, ) demonstrate how electronegative substituents (Cl, OCH₃) increase polarity and intermolecular forces, leading to higher melting points (268–287°C, ) compared to alkynyl derivatives .

Table 1: Structural Comparison of Pyridine Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Feature
5-(1-Hexynyl)-2-methylpyridine 2-CH₃, 5-C≡C(CH₂)₃CH₃ C₁₂H₁₅N ~161–173* Terminal alkyne
2-(5-Hexenyl)pyridine 5-CH₂CH₂CH₂CH₂CH=CH₂ C₁₁H₁₅N 161.24 Double bond
(2-Chloro-5-methylpyridin-3-yl)methanol 2-Cl, 5-CH₃, 3-CH₂OH C₇H₈ClNO 157.60 Chlorine and hydroxyl
5-(1-Hydroxyethyl)-2-methylpyridine 2-CH₃, 5-CH₂CH₂OH C₈H₁₁NO ~137.18 Hydrophilic hydroxyethyl

*Estimated based on analogues in .

Physical and Chemical Properties

  • Thermal Stability : suggests that alkynyl chain length inversely correlates with duplex thermal stability in nucleic acids. While this applies to deoxyuridines, a parallel trend may exist for pyridines: shorter alkynyl chains (e.g., propynyl) could enhance stability compared to hexynyl or longer chains .
  • Melting Points: Chloro- and nitro-substituted pyridines () exhibit higher melting points (268–287°C) due to strong dipole interactions. In contrast, 5-(1-Hexynyl)-2-methylpyridine’s nonpolar hexynyl group likely reduces intermolecular forces, resulting in a lower melting point (unreported but inferred to be <250°C) .
  • Polarity : The hexynyl group’s hydrophobicity may lower solubility in polar solvents compared to hydroxyethyl or methoxy analogues (), impacting pharmaceutical formulation .

Table 2: Physical Properties of Selected Pyridine Derivatives

Compound Melting Point (°C) Polarity Molecular Weight
5-(1-Hexynyl)-2-methylpyridine Not reported Moderate ~161–173
(5-Chloro-2-methoxypyridin-3-yl)methanol 268–287 High 173.60
2-(5-Hexenyl)pyridine Not reported Low 161.24
5-(1-Hydroxyethyl)-2-methylpyridine Not reported High ~137.18

Biological Activity

5-(1-Hexynyl)-2-methylpyridine is an alkynyl-substituted pyridine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, through detailed research findings and case studies.

Chemical Structure and Properties

5-(1-Hexynyl)-2-methylpyridine features a hexynyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique structural arrangement influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H13_{13}N
Molecular Weight173.23 g/mol
Boiling Point195-197 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 5-(1-Hexynyl)-2-methylpyridine exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with specific minimum inhibitory concentration (MIC) values demonstrating its potency.

  • Case Study : In a comparative analysis, the compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit the growth of several cancer cell lines.

  • Research Findings : In vitro studies revealed that 5-(1-Hexynyl)-2-methylpyridine significantly reduced cell viability in human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity .

The biological activity of 5-(1-Hexynyl)-2-methylpyridine is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Synthetic Routes

The synthesis of 5-(1-Hexynyl)-2-methylpyridine typically involves the Sonogashira coupling reaction, which enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This method is crucial for producing high yields necessary for biological testing.

Comparison with Similar Compounds

5-(1-Hexynyl)-2-methylpyridine's activity can be compared with other pyridine derivatives:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
5-(1-Hexynyl)-2-methylpyridine0.21 μMVaries by cell line
Hex-5-yn-1-olHigher MIC valuesModerate IC50
6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-oneLower activityHigher IC50

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